molecular formula C9H11F2NO B8647673 1-Amino-2-(3,4-difluorophenyl)propan-2-ol

1-Amino-2-(3,4-difluorophenyl)propan-2-ol

Cat. No. B8647673
M. Wt: 187.19 g/mol
InChI Key: IQNSXBVABAZLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620815B1

Procedure details

To a solution of 2-(3,4-difluorophenyl)-2-methyl-oxirane (1.2 g, 7.06 mmol) in 10 mL of acetonitrile was added sodium azide (0.69g, 10.6 mmol) followed by lithium perchlorate (1.13 g, 10.6 mmol) and the suspension was heated to reflux overnight. After cooling, it was extracted with EtOAc, washed with saturated NaHCO3, dried over Na2SO4, filtered and the solvent was removed in vacuo. The light bron oil that was obtained was a 10:1 mixture of 1-azido-2-(3,4-difluorophenyl)-propan-2-ol and 2-azido-2-(3,4-difluorophenyl)-propan-1-ol (crude wt 2.0 g). It was dissolved in 40 mL of diethyl ether, cooled to 0° C. and then treated with a solution of lithium aluminum hydride (20.0 mL, 20 mmol). The resulting yellow suspension was then stirred at room temperature for 2 h. The reaction mixture was cooled to 0° C. and then carefully quenched sequentially with 0.8 mL of water, 0.8 mL of 3N NaOH followed by 2.5 mL of water. The resulting suspension was filtered through a fritted glass funnel. To the residue was added 100 mL Et2O and the suspension was heated to reflux for 20 min. The suspension was filtered and was combined with the previous filtrate, dried over MgSO4, filtered and the solvent was removed in vacuo. 1-Amino-2-(3,4-difluorophenyl)-propan-2-ol and 2-amino-2-(3,4-difluorophenyl)-propan-1-ol was obtained as a yellow glassy syrup (1.16 g, 87%) which was used in the next step immediately without further purification.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Name
1-azido-2-(3,4-difluorophenyl)-propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-azido-2-(3,4-difluorophenyl)-propan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=C(C2(C)CO2)C=CC=1F.[N-]=[N+]=[N-].[Na+].Cl([O-])(=O)(=O)=O.[Li+].[N:23]([CH2:26][C:27]([C:30]1[CH:35]=[CH:34][C:33]([F:36])=[C:32]([F:37])[CH:31]=1)([OH:29])[CH3:28])=[N+]=[N-].[N:38]([C:41]([C:45]1[CH:50]=[CH:49][C:48]([F:51])=[C:47]([F:52])[CH:46]=1)([CH3:44])[CH2:42][OH:43])=[N+]=[N-].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(#N)C.C(OCC)C>[NH2:23][CH2:26][C:27]([C:30]1[CH:35]=[CH:34][C:33]([F:36])=[C:32]([F:37])[CH:31]=1)([OH:29])[CH3:28].[NH2:38][C:41]([C:45]1[CH:50]=[CH:49][C:48]([F:51])=[C:47]([F:52])[CH:46]=1)([CH3:44])[CH2:42][OH:43] |f:1.2,3.4,7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C1(OC1)C
Name
Quantity
0.69 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Li+]
Step Four
Name
1-azido-2-(3,4-difluorophenyl)-propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC(C)(O)C1=CC(=C(C=C1)F)F
Name
2-azido-2-(3,4-difluorophenyl)-propan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C(CO)(C)C1=CC(=C(C=C1)F)F
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting yellow suspension was then stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
it was extracted with EtOAc
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The light bron oil that was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched sequentially with 0.8 mL of water, 0.8 mL of 3N NaOH
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a fritted glass funnel
ADDITION
Type
ADDITION
Details
To the residue was added 100 mL Et2O
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC(C)(O)C1=CC(=C(C=C1)F)F
Name
Type
product
Smiles
NC(CO)(C)C1=CC(=C(C=C1)F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06620815B1

Procedure details

To a solution of 2-(3,4-difluorophenyl)-2-methyl-oxirane (1.2 g, 7.06 mmol) in 10 mL of acetonitrile was added sodium azide (0.69g, 10.6 mmol) followed by lithium perchlorate (1.13 g, 10.6 mmol) and the suspension was heated to reflux overnight. After cooling, it was extracted with EtOAc, washed with saturated NaHCO3, dried over Na2SO4, filtered and the solvent was removed in vacuo. The light bron oil that was obtained was a 10:1 mixture of 1-azido-2-(3,4-difluorophenyl)-propan-2-ol and 2-azido-2-(3,4-difluorophenyl)-propan-1-ol (crude wt 2.0 g). It was dissolved in 40 mL of diethyl ether, cooled to 0° C. and then treated with a solution of lithium aluminum hydride (20.0 mL, 20 mmol). The resulting yellow suspension was then stirred at room temperature for 2 h. The reaction mixture was cooled to 0° C. and then carefully quenched sequentially with 0.8 mL of water, 0.8 mL of 3N NaOH followed by 2.5 mL of water. The resulting suspension was filtered through a fritted glass funnel. To the residue was added 100 mL Et2O and the suspension was heated to reflux for 20 min. The suspension was filtered and was combined with the previous filtrate, dried over MgSO4, filtered and the solvent was removed in vacuo. 1-Amino-2-(3,4-difluorophenyl)-propan-2-ol and 2-amino-2-(3,4-difluorophenyl)-propan-1-ol was obtained as a yellow glassy syrup (1.16 g, 87%) which was used in the next step immediately without further purification.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Name
1-azido-2-(3,4-difluorophenyl)-propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-azido-2-(3,4-difluorophenyl)-propan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC1C=C(C2(C)CO2)C=CC=1F.[N-]=[N+]=[N-].[Na+].Cl([O-])(=O)(=O)=O.[Li+].[N:23]([CH2:26][C:27]([C:30]1[CH:35]=[CH:34][C:33]([F:36])=[C:32]([F:37])[CH:31]=1)([OH:29])[CH3:28])=[N+]=[N-].[N:38]([C:41]([C:45]1[CH:50]=[CH:49][C:48]([F:51])=[C:47]([F:52])[CH:46]=1)([CH3:44])[CH2:42][OH:43])=[N+]=[N-].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(#N)C.C(OCC)C>[NH2:23][CH2:26][C:27]([C:30]1[CH:35]=[CH:34][C:33]([F:36])=[C:32]([F:37])[CH:31]=1)([OH:29])[CH3:28].[NH2:38][C:41]([C:45]1[CH:50]=[CH:49][C:48]([F:51])=[C:47]([F:52])[CH:46]=1)([CH3:44])[CH2:42][OH:43] |f:1.2,3.4,7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)C1(OC1)C
Name
Quantity
0.69 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
1.13 g
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].[Li+]
Step Four
Name
1-azido-2-(3,4-difluorophenyl)-propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC(C)(O)C1=CC(=C(C=C1)F)F
Name
2-azido-2-(3,4-difluorophenyl)-propan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C(CO)(C)C1=CC(=C(C=C1)F)F
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting yellow suspension was then stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
it was extracted with EtOAc
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The light bron oil that was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched sequentially with 0.8 mL of water, 0.8 mL of 3N NaOH
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a fritted glass funnel
ADDITION
Type
ADDITION
Details
To the residue was added 100 mL Et2O
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC(C)(O)C1=CC(=C(C=C1)F)F
Name
Type
product
Smiles
NC(CO)(C)C1=CC(=C(C=C1)F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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